molecular formula C29H30N2O8S2 B3241339 2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)- CAS No. 1456807-82-1

2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-

Cat. No. B3241339
CAS RN: 1456807-82-1
M. Wt: 598.7 g/mol
InChI Key: GYOOPYFNLVLPMQ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)- , also known by other names such as 7-(diethylamino)-4-methyl-2H-chromen-2-one , is a chemical compound with the molecular formula C₁₄H₁₇NO₂ . It falls within the class of coumarin derivatives. The compound exhibits interesting pharmacological properties and has been studied for its potential applications .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)- consists of a coumarin core with additional functional groups. The presence of the diethylamino group, sulfonyl moieties, and piperazine ring contributes to its unique properties. Researchers have characterized its structure using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Investigating its reactivity and potential transformations is essential for understanding its behavior in different environments .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for formulation and storage .

Mechanism of Action

The precise mechanism of action for 2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)- depends on its specific biological targets. Researchers have explored its interactions with enzymes, receptors, or cellular components. For instance, some derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases .

Safety and Hazards

  • Environmental Impact : Assessing its environmental persistence and potential effects is crucial .

Future Directions

  • Industrial Applications : Consider applications beyond pharmaceuticals .

properties

IUPAC Name

[4-methyl-5-(4-methylphenyl)sulfonyloxy-3-(4-methylpiperazin-1-yl)-2-oxochromen-7-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O8S2/c1-19-5-9-23(10-6-19)40(33,34)38-22-17-25-27(21(3)28(29(32)37-25)31-15-13-30(4)14-16-31)26(18-22)39-41(35,36)24-11-7-20(2)8-12-24/h5-12,17-18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOOPYFNLVLPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C(=C(C(=O)O3)N4CCN(CC4)C)C)C(=C2)OS(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116628
Record name 4-Methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-

CAS RN

1456807-82-1
Record name 4-Methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456807-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-
Reactant of Route 2
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2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-
Reactant of Route 3
2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-
Reactant of Route 4
2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-
Reactant of Route 5
2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-
Reactant of Route 6
2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-

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